molecular formula C15H11N3O3S3 B2577520 N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034593-46-7

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2577520
CAS RN: 2034593-46-7
M. Wt: 377.45
InChI Key: JRCALHDMNFGTCC-UHFFFAOYSA-N
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Description

The compound “N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a complex organic molecule. It contains several heterocyclic moieties, including thiophene, furan, and thiadiazole . These types of compounds have been the subject of considerable interest in recent years for their potential as antitumor agents .


Synthesis Analysis

The synthesis of similar compounds often involves the use of hydrazonoyl halides with various substrates . For example, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing several heterocyclic rings. The thiophene and furan rings are five-membered, while the thiadiazole ring is a six-membered ring containing three nitrogen atoms .


Chemical Reactions Analysis

Thiadiazole derivatives have been shown to have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . This is likely due to the fact that the thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .

Scientific Research Applications

Antimicrobial and Nematicidal Activities

A study conducted by Reddy et al. (2010) synthesized a new series of compounds related to the queried chemical structure. These compounds demonstrated significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans. Additionally, they exhibited considerable antibacterial and antifungal properties against various bacteria and fungi, positioning them as potential candidates for further development in antimicrobial applications (Reddy, Rao, Yakub, & Nagaraj, 2010).

Future Directions

Given the potential of thiadiazole derivatives as antitumor agents, future research could focus on further exploring the biological activity of these compounds . This could include in-depth studies of their mechanism of action, as well as the development of new synthesis methods to create a wider variety of similar compounds .

properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S3/c19-24(20,14-5-1-3-11-15(14)18-23-17-11)16-9-10-6-7-12(21-10)13-4-2-8-22-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCALHDMNFGTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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